5-Amino-3-methyl-1,2,4-thiadiazole
Overview
Description
5-Amino-3-methyl-1,2,4-thiadiazole is a simple heterocyclic compound that was first reported in 1954 . This compound has found various applications, including as a potential pesticide, a component of medicinally important enzyme inhibitors, azo dyes, and cephalosporin antibiotics . The molecular structure of this compound consists of a thiadiazole ring with an amino group and a methyl group attached to it.
Mechanism of Action
Target of Action
5-Amino-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that has been found to have potential use as a pesticide and as a component of medicinally important enzyme inhibitors . .
Mode of Action
It is known that thiadiazole derivatives can interact with various biological targets, such as enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Thiadiazole derivatives have been reported to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Result of Action
Thiadiazole derivatives have been reported to exhibit various biological activities, such as antimicrobial and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
5-Amino-3-methyl-1,2,4-thiadiazole interacts with various enzymes, proteins, and other biomolecules. It has been used as a reagent in the synthesis of substituted 5H-benzo [i] [1,3,4]thiadiazolo [3,2-a]quinazoline-6,7-diones which displayed good cytotoxic activities
Cellular Effects
It has been found to have cytotoxic effects on multiple human cancer cell lines, including the hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) .
Molecular Mechanism
Molecular modelling studies have spotlighted the anchoring role of the 5-amino-thiadiazole moiety in bonding and hydrophobic interaction with the key amino acid residues .
Temporal Effects in Laboratory Settings
An improved procedure for isolation of this compound in pure form on a multi-gram scale without chromatography has been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole commonly involves the treatment of an in situ generated N-haloacetamidine with a metal thiocyanate . The original method relied on recrystallization from water to remove inorganic salts, while later procedures used column chromatography but were conducted on a very small scale . An improved procedure for isolation of this compound in pure form on a multi-gram scale without chromatography has been reported . This involves the simultaneous addition of bromine and sodium methoxide in methanol to generate N-bromoacetamidine, which reacts directly with added potassium thiocyanate to give the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the improved procedure mentioned above can be scaled up for industrial applications, ensuring the removal of inorganic salts and obtaining a pure product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or thiols .
Scientific Research Applications
5-Amino-3-methyl-1,2,4-thiadiazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: This compound is structurally similar but differs in the position of the amino group.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure but have different substituents, leading to varied chemical and biological properties.
Uniqueness
5-Amino-3-methyl-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives . Its applications in medicine, agriculture, and industry highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
3-methyl-1,2,4-thiadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-2-5-3(4)7-6-2/h1H3,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKUIGPCSNRFRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325628 | |
Record name | 5-Amino-3-methyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17467-35-5 | |
Record name | 17467-35-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-3-methyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-3-methyl-1,2,4-thiadiazol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 5-Amino-3-methyl-1,2,4-thiadiazole and how was it confirmed?
A1: this compound has the molecular formula C3H5N3S. [] The structure of this compound was confirmed using X-ray diffraction, which revealed a two-dimensional network of molecules linked together by an elaborate system of hydrogen bonds. []
Q2: What spectroscopic data is available for this compound?
A2: The research paper provides corrected 1H and 13C-NMR data, along with IR data, for this compound. [] This corrected data is crucial for accurate identification and characterization of the compound.
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